molecular formula C13H16O2 B1460319 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal CAS No. 1440962-00-4

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal

Cat. No. B1460319
CAS RN: 1440962-00-4
M. Wt: 204.26 g/mol
InChI Key: QKZXKECGTKHFCI-UHFFFAOYSA-N
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Description

“3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, benzofuran compounds are known to be involved in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Benzofuran Derivatives

    A study by Békássy et al. (2007) explored an environmentally friendly route for synthesizing benzofuran derivatives, highlighting the pharmaceutical relevance of these compounds (Békássy et al., 2007). The method offers a greener alternative for producing intermediates of pharmaceutical interest.

  • Catalysis and Cycloisomerization

    Lykakis et al. (2011) described the use of Ph3PAuNTf2 as a catalyst for the cycloisomerization of aryl propargyl ethers into 2H-chromenes, a process relevant for the synthesis of benzofuran and related structures (Lykakis et al., 2011).

Applications in Medicinal Chemistry

  • Antimicrobial and Anti-inflammatory Properties: Research by Rajanarendar et al. (2013) on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones revealed significant antimicrobial, anti-inflammatory, and analgesic activities, indicating potential therapeutic applications of benzofuran derivatives (Rajanarendar et al., 2013).

Material Science and Photovoltaics

  • Dye-Sensitized Solar Cells: Wu et al. (2009) investigated the co-sensitization of nanocrystalline TiO2 solar cells with carboxylated cyanine dyes, demonstrating the role of benzofuran derivatives in improving photoelectric conversion efficiency (Wu et al., 2009).

Environmental Applications

  • Persistence in Agricultural Contexts: Johnson and Lavy (1995) studied the persistence of carbofuran (a compound related to benzofuran) in flooded rice culture, providing insights into the environmental behavior of benzofuran-based pesticides (Johnson & Lavy, 1995).

Future Directions

Benzofuran compounds, including “3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal”, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research in this area is likely to focus on the discovery of new drugs, the development of novel methods for constructing benzofuran rings, and the exploration of the relationship between the bioactivities and structures of benzofuran derivatives .

Biochemical Analysis

Biochemical Properties

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter metabolic fluxes within the cell, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing the flux of metabolites through these pathways. This compound can alter the levels of specific metabolites, thereby affecting the overall metabolic balance within the cell. Its role in these pathways highlights its potential as a modulator of metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific cellular compartments can influence its activity and function. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can enhance its interactions with target biomolecules and influence its overall biochemical effects

properties

IUPAC Name

3-(3,3-dimethyl-2H-1-benzofuran-6-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2)9-15-12-8-10(4-3-7-14)5-6-11(12)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZXKECGTKHFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC(=C2)CCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
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3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Reactant of Route 3
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Reactant of Route 4
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Reactant of Route 5
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Reactant of Route 6
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal

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